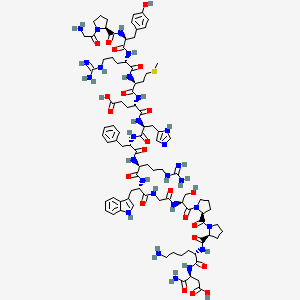

Gpyrmehfrwgsppkd-NH2

Beschreibung

Gpyrmehfrwgsppkd-NH2 (hereafter referred to as "Gpyr-NH2") is a synthetic peptide-amidated compound with a sequence inferred from its nomenclature.

Eigenschaften

Molekularformel |

C89H127N27O22S |

|---|---|

Molekulargewicht |

1959.2 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C89H127N27O22S/c1-139-37-30-60(107-76(127)57(19-9-32-98-88(93)94)104-82(133)63(39-50-24-26-53(118)27-25-50)113-84(135)67-21-11-34-114(67)71(120)43-91)80(131)106-59(28-29-72(121)122)79(130)112-65(41-52-45-97-48-102-52)83(134)110-62(38-49-14-3-2-4-15-49)81(132)105-58(20-10-33-99-89(95)96)78(129)111-64(40-51-44-100-55-17-6-5-16-54(51)55)75(126)101-46-70(119)103-66(47-117)86(137)116-36-13-23-69(116)87(138)115-35-12-22-68(115)85(136)108-56(18-7-8-31-90)77(128)109-61(74(92)125)42-73(123)124/h2-6,14-17,24-27,44-45,48,56-69,100,117-118H,7-13,18-23,28-43,46-47,90-91H2,1H3,(H2,92,125)(H,97,102)(H,101,126)(H,103,119)(H,104,133)(H,105,132)(H,106,131)(H,107,127)(H,108,136)(H,109,128)(H,110,134)(H,111,129)(H,112,130)(H,113,135)(H,121,122)(H,123,124)(H4,93,94,98)(H4,95,96,99)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1 |

InChI-Schlüssel |

XQMPAWYRHAOJTE-JLQTWWGSSA-N |

Isomerische SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@@H]8CCCN8C(=O)CN |

Kanonische SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „GPYRMEHFRWGSPPKD-NH2“ beinhaltet typischerweise die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kopplung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Verlängerung: Anschließend werden Aminosäuren einzeln hinzugefügt, wobei die Kopplungs- und Entschützungsschritte für jede Zugabe wiederholt werden.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie „GPYRMEHFRWGSPPKD-NH2“ verwendet häufig automatisierte Peptidsynthesizer, um den SPPS-Prozess zu optimieren. Diese Maschinen können mehrere Synthesezyklen bewältigen und so eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

„GPYRMEHFRWGSPPKD-NH2“ kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann spezifische Aminosäurereste wie Methionin und Cystein modifizieren.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen ersetzt werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Modifikation, wie z. B. Alkylierungsmittel für Cysteinreste.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. So führt beispielsweise die Oxidation von Methionin zu Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiole ergibt .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von „GPYRMEHFRWGSPPKD-NH2“ beinhaltet die Bindung an Melanocortin-Rezeptoren, insbesondere an Melanocortin-1- und Melanocortin-4-Rezeptoren. Diese Bindung löst eine Kaskade intrazellulärer Signalwege aus, die zu verschiedenen physiologischen Wirkungen führt. Die Interaktion des Peptids mit diesen Rezeptoren ist entscheidend für seine biologische Aktivität.

Wirkmechanismus

The mechanism of action of “GPYRMEHFRWGSPPKD-NH2” involves binding to melanocortin receptors, particularly melanocortin-1 and melanocortin-4 receptors. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects. The peptide’s interaction with these receptors is crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Gpyr-NH2 and CAS 1073182-87-2

Key Findings :

- Molecular Complexity : Gpyr-NH2’s peptide structure offers higher specificity for biological targets compared to the simpler chloropyridine derivative .

- Solubility : CAS 1073182-87-2 exhibits poor aqueous solubility (0.332 mg/mL), whereas PEGylated peptides like Gpyr-NH2 may leverage PEG chains for enhanced solubility .

Comparison with PEG-Based Conjugates (mPEG-TK-NH2 and SH-PEG-TK-NH2)

PEG-TK-NH2 derivatives, such as mPEG-TK-NH2 and SH-PEG-TK-NH2, are polymer-conjugated compounds with tunable molecular weights and functional groups. These share functional similarities with Gpyr-NH2 in terms of terminal -NH2 groups and biomedical utility.

Table 2: Comparison of Gpyr-NH2 and PEG-TK-NH2 Derivatives

Key Findings :

- Functional Versatility : SH-PEG-TK-NH2’s thiol group enables covalent bonding in biosensors, whereas Gpyr-NH2’s peptide backbone may allow for receptor-specific interactions .

- Stability : PEGylation in mPEG-TK-NH2 improves metabolic stability, a feature that could be integrated into peptide designs like Gpyr-NH2 .

Research Implications and Limitations

- Advantages : Peptide sequences offer high target specificity, while PEGylation or small-molecule modifications can enhance solubility and stability.

- Limitations : Peptides often face rapid enzymatic degradation, necessitating structural optimization or conjugation with stabilizing polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.